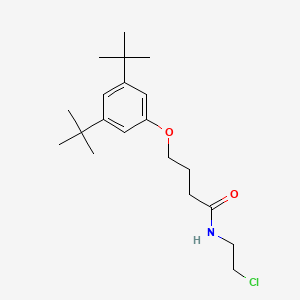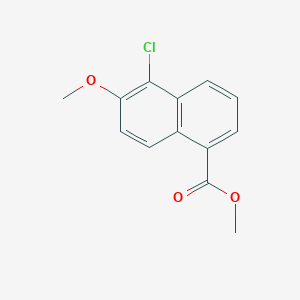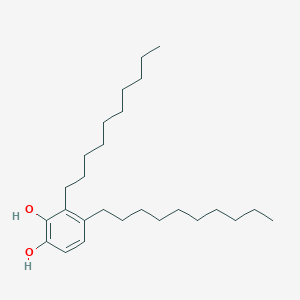![molecular formula C21H26N2O B14316998 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol CAS No. 112706-32-8](/img/structure/B14316998.png)
1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol: is an organic compound with the molecular formula C21H26N2O It is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are connected by a penta-1,4-dien-3-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol is used as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications .
Medicine: Research has shown that derivatives of this compound may have pharmacological effects, such as inhibiting certain enzymes or receptors. This makes it a potential lead compound for the development of new medications .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chromophore properties make it suitable for use in colorants and optical materials .
Mécanisme D'action
The mechanism of action of 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s conjugated system allows it to interact with DNA and proteins, potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
- 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-bromophenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one
Comparison: 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol is unique due to the presence of dimethylamino groups, which enhance its solubility and reactivity compared to its halogenated or methoxy-substituted counterparts. These structural differences result in variations in their chemical and biological properties, making each compound suitable for specific applications .
Propriétés
Numéro CAS |
112706-32-8 |
|---|---|
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol |
InChI |
InChI=1S/C21H26N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-16,21,24H,1-4H3 |
Clé InChI |
MVHNJOOFKDQTNG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC(C=CC2=CC=C(C=C2)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
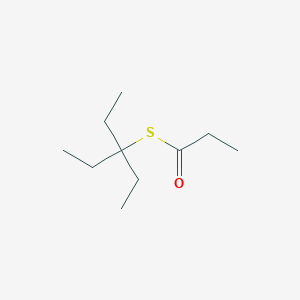
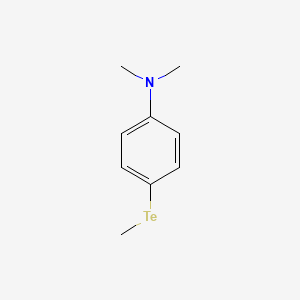
![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)


![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)

